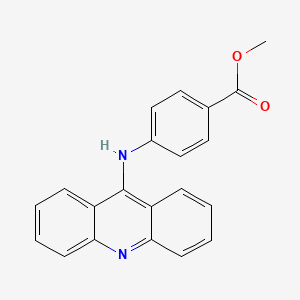![molecular formula C28H28N2O4 B11641954 4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe appartenant à la classe des pyrrolones. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyridine, un noyau pyrrolone et divers groupes phényles substitués.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes.Les réactifs courants utilisés dans ces réactions comprennent l'acétate d'éthyle, l'iodure de méthyle et divers catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l'efficacité et la possibilité d'extension .
Analyse Des Réactions Chimiques
Types de réactions
4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one possède de nombreuses applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de 4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la progression du cancer, exerçant ainsi ses effets thérapeutiques .
Applications De Recherche Scientifique
4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à 4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one comprennent d'autres dérivés de pyrrolone et des composés contenant de la pyridine. Voici quelques exemples :
- 4-[(4-méthoxyphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(méthyl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Unicité
L'unicité de 4-[(4-éthoxy-2-méthylphényl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phényl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C28H28N2O4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H28N2O4/c1-5-34-21-13-14-22(18(4)16-21)26(31)24-25(20-11-9-19(10-12-20)17(2)3)30(28(33)27(24)32)23-8-6-7-15-29-23/h6-17,25,31H,5H2,1-4H3/b26-24+ |
Clé InChI |
MKYCBXYYLQXKIW-SHHOIMCASA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)C)/O)C |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)


![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641932.png)
![5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11641949.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11641965.png)
